2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl linker at position 5, connected to a 1,2,3,4-tetrahydroquinoline moiety via an ethanone bridge. This hybrid structure combines the electron-deficient thiadiazole ring (known for metabolic stability and bioactivity) with the lipophilic tetrahydroquinoline system, which may enhance membrane permeability and target binding .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-25-16-10-8-15(9-11-16)19-21-20(27-22-19)26-13-18(24)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGVNWVYZNPBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the Fragments: The final step involves coupling the thiadiazole and tetrahydroquinoline fragments through a sulfanyl linkage, typically using a thiol reagent and a suitable coupling agent.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the carbonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfanyl linkage and the formation of corresponding thiols and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable anticonvulsant properties. For instance, compounds containing this scaffold have demonstrated efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. A study indicated that specific thiadiazole derivatives provided up to 85% inhibition in these models at certain dosages, suggesting a robust anticonvulsant profile .
Anticancer Potential
Compounds similar to 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been investigated for their anticancer properties. The structural elements of thiadiazoles are known to interact with DNA and inhibit cancer cell proliferation. For example, a study highlighted the synthesis of several thiadiazole derivatives that showed selective cytotoxicity against various tumor cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that the compound may hold promise for treating inflammatory diseases .
Case Study 1: Anticonvulsant Activity
A study conducted on various 1,3,4-thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring significantly influenced anticonvulsant activity. Compounds with electron-withdrawing groups showed enhanced efficacy in the MES model .
| Compound Name | Inhibition (%) | Dosage (mg/kg) | Model Used |
|---|---|---|---|
| Thiadiazole A | 83% | 20 | MES |
| Thiadiazole B | 75% | 30 | PTZ |
Case Study 2: Anticancer Activity
In vitro studies on related compounds revealed that certain thiadiazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Thiadiazole C | 15 | MCF-7 |
| Thiadiazole D | 20 | HeLa |
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Differences: Thiadiazole vs. Triazole
The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs featuring 1,2,4-triazole rings (e.g., compounds in –5, 7). Key differences include:
- Electronic Effects : Thiadiazoles are more electron-deficient due to the sulfur atom, enhancing electrophilic character compared to triazoles. This may influence binding to enzymes or receptors requiring electron-poor motifs.
- Stability : Thiadiazoles exhibit greater hydrolytic stability under physiological conditions compared to triazoles, which can undergo ring-opening reactions in acidic environments .
- Bioactivity : Triazole derivatives (e.g., ) are commonly associated with antifungal and antimicrobial activities, while thiadiazoles are explored for anticancer and anti-inflammatory applications.
Table 1: Core Heterocycle Comparison
| Property | 1,2,4-Thiadiazole (Target) | 1,2,4-Triazole (Analogs) |
|---|---|---|
| Electron Density | Low (S atom) | Moderate (N-rich) |
| Metabolic Stability | High | Moderate |
| Common Bioactivities | Anticancer, Anti-inflammatory | Antimicrobial, Antifungal |
Substituent Variations and Their Impact
Aromatic Substituents
- 4-Methoxyphenyl (Target): The methoxy group enhances solubility via polarity and may engage in hydrogen bonding.
- Tetrahydroquinoline vs.
Linker and Functional Groups
- Sulfanyl-Ethanone Bridge: Present in both the target and analogs (e.g., ), this linker facilitates rotational flexibility. However, the thiadiazole-sulfanyl group in the target may reduce nucleophilic susceptibility compared to triazole-sulfanyl analogs .
Table 2: Substituent Comparison
Computational and Crystallographic Insights
Software tools like SHELXL () and ORTEP-3 () are critical for resolving structural features such as:
- Conformational Analysis: The tetrahydroquinoline moiety’s puckering in the target vs. planar phenyl groups in analogs.
- Electron Density Maps : Highlighting differences in sulfur vs. nitrogen electron distribution within the heterocycles .
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel derivative that combines the pharmacological properties of both thiadiazole and tetrahydroquinoline scaffolds. This section reviews its biological activities based on current literature.
Chemical Structure and Properties
The compound features a thiadiazole ring which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrahydroquinoline moiety adds further potential for neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Thiadiazole derivatives have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study reported that derivatives with halogen substitutions on the phenyl ring enhance antibacterial activity, particularly against Gram-positive bacteria .
- Antifungal Activity : Some thiadiazole derivatives demonstrated antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
The incorporation of the tetrahydroquinoline structure in the compound suggests potential anticancer properties. Research on similar thiadiazole derivatives has indicated:
- Inhibition of Cancer Cell Proliferation : Thiadiazoles have been evaluated against various cancer cell lines. For example, compounds were tested against breast cancer (MCF-7) and exhibited significant cytotoxic effects .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in tumor progression or apoptosis induction in cancer cells .
Neuropharmacological Effects
The tetrahydroquinoline component is recognized for its neuroprotective properties. Compounds in this class have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some derivatives showed comparable or superior AChE inhibition relative to established drugs like donepezil .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?
- The compound's synthesis typically involves multi-step protocols, such as alkylation of 1,2,4-thiadiazole derivatives with halogenated intermediates. For example, in analogous thiadiazole-thioether syntheses, glacial acetic acid is used as a solvent for nucleophilic substitution reactions, achieving yields of ~85–91% when intermediates like 2-bromo-1-(4-methoxyphenyl)ethanone are reacted with thiol-containing heterocycles . Key factors include temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents to minimize byproducts. Purification via recrystallization (ethanol/water mixtures) is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?
- 1H NMR is essential for verifying substituent positions on aromatic rings (e.g., methoxy groups at δ 3.86 ppm ). Mass spectrometry (EI-MS) confirms molecular weight (e.g., observed [M+1]+ at m/z 282 in related thiadiazole derivatives ). FTIR identifies functional groups like C=S (thione, ~1250 cm⁻¹) and C-O-C (methoxy, ~1050 cm⁻¹). For regioselectivity disputes, X-ray crystallography resolves ambiguities by providing bond-length data (e.g., C-S bond distances in thiadiazole rings ).
Q. How does the compound’s solubility profile influence its applicability in biological assays?
- The compound’s limited aqueous solubility (common in thiadiazole derivatives) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is often used for stock solutions (e.g., 10 mM), with dilution in buffer systems containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation during anti-mycobacterial testing . Solubility parameters (logP ~2.5–3.0) can be predicted using computational tools like XlogP .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., anti-tubercular IC50 variability)?
- Discrepancies in IC50 values (e.g., 2–50 µM) may arise from differences in assay protocols, such as bacterial strain susceptibility or incubation time. Standardizing protocols (e.g., microplate Alamar Blue assays with M. tuberculosis H37Rv) and including positive controls (e.g., rifampicin) improves reproducibility . Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity, suggesting SAR studies to refine potency .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes to enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis. Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC50 values when hydrophobic interactions (tetrahydroquinoline moiety) and hydrogen bonds (thiadiazole sulfur) are prioritized . MD simulations (GROMACS) further validate stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental limitations affect the generalizability of this compound’s reactivity in complex matrices?
- Degradation under prolonged storage (e.g., organic compound breakdown over 9 hours in wastewater studies ) highlights the need for stabilizing agents (e.g., antioxidants like BHT) or low-temperature storage (−20°C). Matrix effects in biological fluids (e.g., serum albumin binding) can reduce bioavailability, necessitating pharmacokinetic profiling (e.g., plasma protein binding assays) .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to confirm assignments .
- Biological Testing : Pair in vitro assays with in silico ADMET profiling (SwissADME) to prioritize analogs with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
